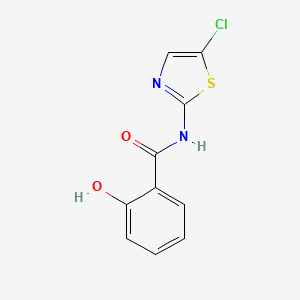

N-(5-Chlorothiazol-2-yl)-2-hydroxybenzamide

Description

N-(5-Chlorothiazol-2-yl)-2-hydroxybenzamide is a chloro-substituted benzamide derivative featuring a thiazole ring system. The compound is characterized by a 2-hydroxybenzamide core linked to a 5-chlorothiazol-2-yl group. Its molecular structure combines the bioisosteric properties of the thiazole ring with the pharmacophoric salicylamide moiety, making it a candidate for diverse biological activities, including antiviral and antimicrobial applications .

The compound has been synthesized via condensation reactions between 5-chlorothiazol-2-amine and activated derivatives of 2-hydroxybenzoic acid. For example, a related prodrug derivative, (S)-N-(3,3-dimethyl-1-((5-chlorothiazol-2-yl)amino)-1-oxobutan-2-yl)-2-hydroxybenzamide, was synthesized with a 76% yield using microwave-assisted methods, demonstrating favorable synthetic efficiency . Key physicochemical properties include a white crystalline solid form, molecular weight of ~390 g/mol (for prodrug forms), and confirmed structural integrity via NMR and high-resolution mass spectrometry (HRMS) .

Properties

CAS No. |

1010121-87-5 |

|---|---|

Molecular Formula |

C10H7ClN2O2S |

Molecular Weight |

254.69 g/mol |

IUPAC Name |

N-(5-chloro-1,3-thiazol-2-yl)-2-hydroxybenzamide |

InChI |

InChI=1S/C10H7ClN2O2S/c11-8-5-12-10(16-8)13-9(15)6-3-1-2-4-7(6)14/h1-5,14H,(H,12,13,15) |

InChI Key |

JQUDKSXFZCWBTC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chlorothiazol-2-yl)-2-hydroxybenzamide typically involves the reaction of 5-chlorothiazole with 2-hydroxybenzamide under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chlorothiazol-2-yl)-2-hydroxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorothiazole ring can undergo substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced thiazole derivatives.

Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Antiviral Activity

One of the most significant applications of N-(5-Chlorothiazol-2-yl)-2-hydroxybenzamide is its role as an antiviral agent, specifically against the hepatitis B virus (HBV). Research indicates that this compound acts as a potent and selective inhibitor of HBV replication, with an effective concentration (EC50) of 0.33 μM . The mechanism of action involves interference with the viral replication cycle, making it a promising candidate for the development of new antiviral therapies.

Case Study: Hepatitis B Virus Inhibition

- Objective : Evaluate the efficacy of this compound against HBV.

- Findings : Demonstrated significant inhibition of HBV replication in vitro, highlighting its potential as a therapeutic agent for chronic hepatitis B infection.

Antimicrobial Properties

In addition to its antiviral properties, this compound exhibits antimicrobial activity against various bacterial and fungal strains. Studies have shown that it possesses activity comparable to established antibiotics such as isoniazid and ciprofloxacin .

Table 1: Antimicrobial Activity Overview

| Microorganism | Activity | Comparison |

|---|---|---|

| Mycobacterium tuberculosis | Inhibitory effect observed | Comparable to isoniazid |

| Staphylococcus aureus | Significant inhibition | Comparable to penicillin G |

| Escherichia coli | Effective at MIC = 64 µg/mL | Comparable to ciprofloxacin |

| Fungal strains | Active against multiple strains | Higher activity than fluconazole |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have been pivotal in understanding how modifications to the thiazole and benzamide structures influence biological activity. Variations in substituents have led to the identification of compounds with enhanced potency and selectivity against target pathogens .

Potential as a Prodrug

Research has also explored the potential of this compound as a prodrug. Its derivatives can improve solubility and bioavailability, which are critical factors for effective therapeutic use. For instance, amino acid prodrugs have been synthesized to enhance the pharmacokinetic properties of this compound, facilitating better absorption and efficacy in vivo .

Summary of Biological Activities

The following table summarizes key biological activities associated with this compound:

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antiviral | Hepatitis B Virus | EC50 = 0.33 μM | 2011 |

| Antimicrobial | Mycobacterium tuberculosis | Inhibitory effect | 2011 |

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

Mechanism of Action

The mechanism of action of N-(5-Chlorothiazol-2-yl)-2-hydroxybenzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

Antimicrobial Activity

Key Observations :

Pharmacokinetic and Metabolic Profiles

Key Observations :

- The 5-chlorothiazole derivative was prioritized over its 5-methyl analog due to superior metabolic stability .

- Prodrug formulations (e.g., acetate esters) enhance oral bioavailability .

Structure-Activity Relationships (SAR)

Thiazole vs. Benzothiazole : Thiazole derivatives (e.g., this compound) exhibit higher antiviral activity compared to benzothiazole analogs, likely due to reduced steric hindrance .

Chloro Substituents : Chlorine at the 5-position of the thiazole ring enhances lipophilicity and target binding, as seen in anti-HBV activity .

Enantiomeric Effects : (R)-enantiomers of hydroxybenzamide derivatives generally show higher antimicrobial activity than (S)-enantiomers, though the thiazole derivative’s stereochemical data remain unreported .

Biological Activity

N-(5-Chlorothiazol-2-yl)-2-hydroxybenzamide, also known as 2-hydroxybenzoyl-N-(5-chlorothiazol-2-yl)amide, has garnered attention for its significant biological activity, particularly as an antiviral agent. This compound is part of a broader class of thiazolides, which have been studied for their potential therapeutic applications against various viral infections, notably Hepatitis B virus (HBV).

Antiviral Activity

Inhibition of Hepatitis B Virus Replication

This compound has been identified as a potent and selective inhibitor of HBV replication. The effective concentration (EC50) for this compound is approximately 0.33 µM, indicating strong antiviral activity in vitro against HBV . This compound's mechanism appears to involve interference with the virus's replication process, making it a candidate for further development in antiviral therapies.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through its structure-activity relationship (SAR). The presence of the thiazole ring and the hydroxyl group on the benzamide moiety are critical for its antiviral properties. Comparative studies with other thiazolide analogues have shown that modifications to these functional groups can significantly alter the compound's efficacy against HBV and other pathogens .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | EC50 (µM) | Activity Type |

|---|---|---|

| This compound | 0.33 | Antiviral (HBV) |

| Nitazoxanide | 0.12 | Broad-spectrum antiviral |

| Other thiazolide analogues | Varies | Antiviral |

The mechanism by which this compound exerts its antiviral effects is still being elucidated. Initial studies suggest that it may inhibit key viral enzymes or interfere with the host cellular machinery required for viral replication. This compound does not show significant activity against anaerobic bacteria, distinguishing it from some other thiazolidine derivatives that have broader antimicrobial properties .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in preclinical settings:

- In Vitro Studies : In cell line assays, this compound demonstrated robust inhibition of HBV replication, supporting its potential use in clinical settings for treating chronic HBV infections .

- QSAR Analysis : Quantitative structure-activity relationship (QSAR) studies indicate a strong correlation between structural features of thiazolides and their antiviral potency, providing insights into how modifications could enhance efficacy .

- Prodrug Development : Research has explored prodrug formulations to improve bioavailability and solubility, addressing challenges associated with administering thiazolides effectively in vivo .

Q & A

Q. What are the standard synthetic routes for N-(5-Chlorothiazol-2-yl)-2-hydroxybenzamide, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic acyl substitution. A common method involves reacting 5-chlorothiazol-2-amine with 2-hydroxybenzoyl chloride in pyridine under mild conditions (room temperature, overnight stirring). Purification includes washing with NaHCO₃, chromatography, and recrystallization from methanol . Optimization may involve adjusting stoichiometry, solvent choice (e.g., pyridine for acid scavenging), or temperature to improve yields. Evidence from related benzamide syntheses suggests that solvents like dichloromethane and catalysts (e.g., DMAP) can enhance reaction efficiency .

Q. How is the compound characterized structurally, and what crystallographic insights are critical for understanding its stability?

Structural characterization employs NMR (¹H/¹³C/¹⁹F), MS, and X-ray crystallography. The crystal structure reveals intermolecular hydrogen bonds (N–H⋯N, C–H⋯O/F) that stabilize the lattice. For example, the amide N–H forms centrosymmetric dimers, while C–H⋯F interactions contribute to packing . SHELXL software is widely used for refinement, with riding models for H-atoms and anisotropic displacement parameters for non-H atoms . Key metrics include bond angles (e.g., thiazole-benzamide dihedral angles) and hydrogen-bond geometries (Table 1).

Table 1: Selected crystallographic parameters (from )

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Hydrogen bond (N–H⋯N) | 2.89 Å, 167° |

| C–H⋯F interaction | 3.32 Å, 145° |

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence biological activity, and what SAR trends are observed?

Substitutions on the benzamide or thiazole rings significantly affect bioactivity. For instance:

- Chloro at the thiazole 5-position enhances enzyme inhibition (e.g., PFOR in anaerobic pathogens) by increasing electrophilicity .

- Fluoro substituents on the benzamide ring (e.g., 2,4-difluoro derivatives) improve metabolic stability and binding affinity, as seen in analogues with anti-tubercular activity .

- Hydroxyl at the benzamide 2-position is critical for hydrogen-bond-mediated target interactions, as demonstrated in osteoclastogenesis inhibitors .

SAR studies should combine synthetic chemistry with assays (e.g., enzyme inhibition, MIC values) to quantify effects.

Q. What experimental strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., pH, cell lines) or compound purity. Methodological approaches include:

- Reproducibility checks : Repeating synthesis and purification steps (e.g., HPLC ≥98% purity) to rule out impurities .

- Dose-response profiling : Testing a broad concentration range to account for threshold effects.

- Crystallographic validation : Confirming active conformations via X-ray structures, as seen in studies linking hydrogen-bond patterns to PFOR inhibition .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

Challenges include poor solubility and polymorphism. Strategies:

- Solvent screening : Methanol/ethanol recrystallization often yields suitable crystals .

- Temperature gradients : Slow cooling from saturated solutions promotes ordered lattice formation.

- Additives : Small amounts of DMF or DMSO can improve crystal quality by disrupting π-π stacking .

Methodological Recommendations

- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of acyl chlorides .

- Crystallography : Use SHELX programs for data refinement, ensuring high-resolution datasets (≤0.8 Å) for accurate H-bond analysis .

- Biological Assays : Include positive controls (e.g., nitazoxanide for antiparasitic studies) and validate targets via mutagenesis (e.g., PFOR enzyme mutants) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.